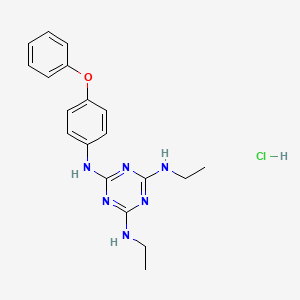

N2,N4-diethyl-N6-(4-phenoxyphenyl)-1,3,5-triazine-2,4,6-triamine hydrochloride

描述

N2,N4-Diethyl-N6-(4-phenoxyphenyl)-1,3,5-triazine-2,4,6-triamine hydrochloride is a trisubstituted 1,3,5-triazine derivative featuring ethyl groups at the N2 and N4 positions and a 4-phenoxyphenyl group at the N6 position, with a hydrochloride counterion. Hydrochloride salts typically enhance water solubility, which may improve bioavailability in drug formulations .

属性

IUPAC Name |

4-N,6-N-diethyl-2-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4,6-triamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O.ClH/c1-3-20-17-23-18(21-4-2)25-19(24-17)22-14-10-12-16(13-11-14)26-15-8-6-5-7-9-15;/h5-13H,3-4H2,1-2H3,(H3,20,21,22,23,24,25);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOYUCUVNXFUXCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)NC2=CC=C(C=C2)OC3=CC=CC=C3)NCC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N2,N4-diethyl-N6-(4-phenoxyphenyl)-1,3,5-triazine-2,4,6-triamine hydrochloride typically involves a multi-step process:

Formation of the Triazine Core: The triazine core is synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.

Substitution Reactions: The diethyl and phenoxyphenyl groups are introduced through nucleophilic substitution reactions. Diethylamine and 4-phenoxyaniline are commonly used as nucleophiles.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyphenyl group, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the triazine ring, potentially leading to ring-opening or hydrogenation products.

Substitution: The compound is prone to nucleophilic substitution reactions, especially at the triazine core, where various nucleophiles can replace the existing substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like amines, thiols, and alcohols are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction may produce partially or fully hydrogenated triazine derivatives.

科学研究应用

N2,N4-diethyl-N6-(4-phenoxyphenyl)-1,3,5-triazine-2,4,6-triamine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins, making it a candidate for drug development.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals due to its stable triazine core.

作用机制

The mechanism by which N2,N4-diethyl-N6-(4-phenoxyphenyl)-1,3,5-triazine-2,4,6-triamine hydrochloride exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The phenoxyphenyl group plays a crucial role in enhancing binding affinity and specificity.

相似化合物的比较

Structural and Physicochemical Properties

The table below compares key parameters of the target compound with structurally analogous triazines:

Key Observations:

- Substituent Effects: The target compound’s 4-phenoxyphenyl group may enhance π-π stacking interactions in receptor binding compared to alkyl or halogenated analogs .

- Solubility : Hydrochloride salts (e.g., target compound, Compound 20) exhibit higher aqueous solubility than neutral triazines like triethylmelamine .

- Thermal Stability : Fully aromatic derivatives (e.g., TAT) likely have higher thermal stability due to rigid structures, whereas alkyl substituents (e.g., triethylmelamine) reduce melting points .

生物活性

N2,N4-diethyl-N6-(4-phenoxyphenyl)-1,3,5-triazine-2,4,6-triamine hydrochloride is a synthetic compound belonging to the family of triazines, which are known for their diverse biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

- Common Name : this compound

- CAS Number : 1215550-44-9

- Molecular Formula : C19H23ClN6O

- Molecular Weight : 386.9 g/mol

| Property | Value |

|---|---|

| Molecular Formula | C19H23ClN6O |

| Molecular Weight | 386.9 g/mol |

| CAS Number | 1215550-44-9 |

Synthesis

The synthesis of this compound involves a multi-step process typically starting from simpler triazine derivatives. The reaction conditions and catalysts used can significantly influence the yield and purity of the final product.

Anticancer Activity

Research indicates that compounds related to triazines exhibit significant anticancer properties. For instance, studies have shown that certain triazine derivatives can inhibit tumor cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. Specifically:

- In vitro studies have demonstrated that similar compounds exhibit potent activity against various cancer cell lines such as melanoma and breast cancer cells. For example, a related compound showed a GI50 value of M against the MALME-3M melanoma cell line .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of DNA Synthesis : Triazines are known to interfere with DNA replication processes in cancer cells.

- Apoptosis Induction : Many triazine derivatives trigger programmed cell death pathways in malignant cells.

- Cell Cycle Arrest : These compounds may halt the cell cycle at specific checkpoints, preventing further proliferation.

Case Studies

Several studies have focused on the biological activity of triazine derivatives:

常见问题

Q. What are the optimal synthetic routes for N2,N4-diethyl-N6-(4-phenoxyphenyl)-1,3,5-triazine-2,4,6-triamine hydrochloride, and how can reaction purity be maximized?

- Methodological Answer : The synthesis typically involves stepwise nucleophilic substitution on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). First, diethylamine is introduced at positions 2 and 4 under controlled temperatures (0–5°C) to avoid over-substitution. The 4-phenoxyphenylamine group is then added at position 6 via reflux in anhydrous ethanol. Hydrochloride salt formation is achieved by treating the free base with HCl in ethanol.

- Critical Parameters :

- Use inert atmosphere (N₂/Ar) to prevent oxidation of amine intermediates.

- Monitor reaction progress via TLC or HPLC to isolate intermediates .

- Purity Enhancement :

Recrystallize the final product from ethanol/water (3:1 v/v) to achieve >98% purity (confirmed by elemental analysis: C, H, N within ±0.3% of theoretical values) .

Q. How can researchers characterize the structural and electronic properties of this triazine derivative?

- Methodological Answer :

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve bond lengths and angles, particularly the triazine ring’s planarity and substituent orientations .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., diethyl groups at δ 1.2–1.4 ppm for CH₃ and δ 3.3–3.5 ppm for N-CH₂).

- UV-Vis/FTIR : Identify π→π* transitions (λₐᵦₛ ~270–290 nm) and N-H/N-C stretching vibrations (3300 cm⁻¹ and 1550 cm⁻¹, respectively) .

- Computational Analysis : Perform DFT calculations (B3LYP/6-31G*) to map HOMO-LUMO gaps (~4.2–4.5 eV), indicating potential electron-transport properties .

Q. What solubility and formulation challenges arise with this compound, and how can they be addressed?

- Methodological Answer :

- Solubility Profile :

| Solvent | Solubility (mg/mL) | Temp (°C) | Reference |

|---|---|---|---|

| Water | 0.007 | 25 | |

| DMSO | 12.5 | 25 |

- Formulation Strategies :

Use co-solvents (e.g., PEG-400) or micellar encapsulation (e.g., poloxamers) to enhance aqueous solubility for in vitro assays .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of analogues with enhanced bioactivity?

- Methodological Answer :

- SAR Framework :

| Substituent Position | Bioactivity Impact (e.g., IC₅₀) | Reference |

|---|---|---|

| N2/N4 (Diethyl) | ↑ Lipophilicity, ↑ membrane permeability | |

| N6 (4-Phenoxyphenyl) | π-π stacking with target proteins (e.g., kinases) |

Q. What crystallographic tools are critical for resolving structural ambiguities in polymorphic forms?

- Methodological Answer : Use SHELXD for phase problem resolution in twinned crystals and SHELXL for refining anisotropic displacement parameters. For polymorph screening:

- Conduct solvent-mediated crystallization trials (e.g., acetonitrile vs. ethyl acetate).

- Compare powder XRD patterns (Cu-Kα radiation) to identify distinct lattice parameters .

Q. How does the compound’s stability under physiological conditions impact its pharmacokinetic profile?

- Methodological Answer :

- Stability Assays :

Incubate in PBS (pH 7.4, 37°C) and analyze degradation via LC-MS. Half-life (t₁/₂) <2 hours suggests rapid hydrolysis of the triazine core. - Mitigation : Introduce steric hindrance (e.g., bulky tert-butyl groups) or prodrug strategies (e.g., phosphate esters) .

Q. What computational methods predict interactions with biological targets (e.g., kinases or reverse transcriptases)?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use GROMACS to model binding to HIV-1 reverse transcriptase (PDB: 1RTD). Key interactions:

- Diethyl groups with hydrophobic pockets (ΔG ~-8.2 kcal/mol).

- 4-Phenoxyphenyl with Tyr181 via π-π stacking .

- Free Energy Perturbation (FEP) : Calculate relative binding affinities of analogues to prioritize synthesis .

Q. How should researchers address contradictions in biological activity data across studies?

- Methodological Answer :

- Data Triangulation :

| Discrepancy Source | Resolution Strategy | Example |

|---|---|---|

| Assay Variability | Standardize protocols (e.g., MTT vs. resazurin assays) | |

| Impurity Effects | Re-test with HPLC-purified batches (purity >99%) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。